4-[[1-[(4-Methoxyphenyl)methyl]imidazol-2-yl]sulfanylmethyl]pyridin-2-amine
Description
4-[[1-[(4-Methoxyphenyl)methyl]imidazol-2-yl]sulfanylmethyl]pyridin-2-amine is a complex organic compound that features an imidazole ring, a pyridine ring, and a methoxyphenyl group
Properties
IUPAC Name |
4-[[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylmethyl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-22-15-4-2-13(3-5-15)11-21-9-8-20-17(21)23-12-14-6-7-19-16(18)10-14/h2-10H,11-12H2,1H3,(H2,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCDEDTXLBUQDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CN=C2SCC3=CC(=NC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1-[(4-Methoxyphenyl)methyl]imidazol-2-yl]sulfanylmethyl]pyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Industrial production often emphasizes efficiency, scalability, and adherence to safety regulations .
Chemical Reactions Analysis
Types of Reactions
4-[[1-[(4-Methoxyphenyl)methyl]imidazol-2-yl]sulfanylmethyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or azido derivatives .
Scientific Research Applications
4-[[1-[(4-Methoxyphenyl)methyl]imidazol-2-yl]sulfanylmethyl]pyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[[1-[(4-Methoxyphenyl)methyl]imidazol-2-yl]sulfanylmethyl]pyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole and pyridine derivatives, such as:
- 4-[[1-[(4-Methoxyphenyl)methyl]imidazol-2-yl]methyl]pyridin-2-amine
- 4-[[1-[(4-Methoxyphenyl)methyl]imidazol-2-yl]sulfanylmethyl]pyridin-3-amine
Uniqueness
What sets 4-[[1-[(4-Methoxyphenyl)methyl]imidazol-2-yl]sulfanylmethyl]pyridin-2-amine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
